

# A Technical Guide to the Thermochemical Properties of Bromodiiodomethane and Associated Halomethanes

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Bromodiiodomethane

Cat. No.: B041894

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data for **bromodiiodomethane** ( $\text{CHBrI}_2$ ) and a series of related halomethanes, including iodomethane ( $\text{CH}_3\text{I}$ ), diiodomethane ( $\text{CH}_2\text{I}_2$ ), bromiodomethane ( $\text{CH}_2\text{BrI}$ ), and dibromomethane ( $\text{CH}_2\text{Br}_2$ ). This document summarizes key quantitative data, details relevant experimental and computational methodologies, and presents visual workflows to aid in understanding the acquisition and application of this information.

## Thermochemical Data

The following tables present a summary of the available thermochemical data for **bromodiiodomethane** and its related compounds. These values are crucial for understanding the stability, reactivity, and energetics of these molecules.

## Enthalpies of Formation

The standard enthalpy of formation ( $\Delta_f H^\circ_{298}$ ) is a fundamental thermodynamic property that quantifies the energy change when one mole of a compound is formed from its constituent elements in their standard states. The data presented here are derived from computational studies, which have become a reliable source of thermochemical information, particularly for reactive or difficult-to-synthesize species.

Compound	Formula	$\Delta_f H^\circ_{298}$ (kJ/mol)	Computational Method	Reference
Bromodiiodomethane	CHBrI <sub>2</sub>	157.1	QCISD(T)/6-311+G(3df,2p)	[1]
Iodomethane	CH <sub>3</sub> I	-14.1 to -13.1	Not Specified	[2]
Diiodomethane	CH <sub>2</sub> I <sub>2</sub>	108.1	QCISD(T)/6-311+G(3df,2p)	[1]
Bromiodomethane	CH <sub>2</sub> BrI	56.8	QCISD(T)/6-311+G(3df,2p)	[1]
Dibromomethane	CH <sub>2</sub> Br <sub>2</sub>	4.3	QCISD(T)/6-311+G(3df,2p)	[1]

## Ionization Energies

Ionization energy (IE) is the minimum energy required to remove an electron from a gaseous atom or molecule. This property is critical for understanding the behavior of these compounds in mass spectrometry and their potential to form cations in various chemical environments.

Compound	Formula	Ionization Energy (eV)	Experimental/ Computational Method	Reference
Bromodiiodomethane	CHBrI <sub>2</sub>	No data available	-	-
Iodomethane	CH <sub>3</sub> I	9.54	Photoelectron Spectroscopy	[3]
Diiodomethane	CH <sub>2</sub> I <sub>2</sub>	9.46 ± 0.02	Photoionization	[4]
Bromiodomethane	CH <sub>2</sub> BrI	No data available	-	-
Dibromomethane	CH <sub>2</sub> Br <sub>2</sub>	10.24 ± 0.02	Photoionization	[5]

## Bond Dissociation Energies

Bond dissociation energy (BDE) is the enthalpy change that occurs upon the homolytic cleavage of a bond in the gas phase. BDEs are essential for predicting reaction mechanisms and the stability of chemical species.

Compound	Bond	Bond Dissociation Energy (kJ/mol)	Method	Reference
Dibromomethane	C-Br	285	Not Specified	[6]
Diiodomethane	C-I	215.5 ± 0.8	Velocity-map ion imaging	[7]
General C-H	C-H	~413	Average Value	[8]
General C-Br	C-Br	~276	Average Value	[9]
General C-I	C-I	~240	Average Value	[8]

Note: Specific BDEs for each bond within **bromodiiodomethane** are not readily available and are often estimated from related compounds.

## Methodologies for Thermochemical Data Determination

The accurate determination of thermochemical data relies on a combination of sophisticated experimental techniques and high-level computational methods.

## Experimental Protocol: Photoionization Mass Spectrometry (PIMS)

Photoionization mass spectrometry is a powerful technique for determining ionization energies and appearance energies of fragment ions, which can be used to derive bond dissociation energies.

#### General Procedure:

- **Sample Introduction:** The volatile halomethane sample is introduced into a high-vacuum chamber, often as a molecular beam to ensure collision-free conditions and to cool the molecules to low internal temperatures.
- **Ionization:** The molecular beam is crossed with a beam of monochromatic photons, typically in the vacuum ultraviolet (VUV) range. The photon energy is scanned across a range that encompasses the ionization thresholds of the parent molecule and the appearance thresholds of its fragments.
- **Mass Analysis:** The resulting ions are extracted and guided into a mass spectrometer (e.g., time-of-flight or quadrupole) which separates them based on their mass-to-charge ratio.
- **Ion Detection:** A detector counts the number of ions of each mass as a function of the photon energy.
- **Data Analysis:** The photoionization efficiency (PIE) curve, a plot of ion signal versus photon energy, is generated for the parent ion and each fragment ion. The onset of the PIE curve for the parent ion corresponds to the adiabatic ionization energy. The onset for a fragment ion is its appearance energy.

#### Key Parameters:

- **Photon Source:** Synchrotron radiation or laboratory-based sources like hydrogen or rare gas discharge lamps are commonly used to generate tunable VUV photons.
- **Energy Resolution:** High-resolution monochromators are employed to achieve precise control over the photon energy.
- **Temperature and Pressure:** The sample is typically cooled to low temperatures to reduce thermal broadening of the ionization thresholds. The pressure in the ionization region is kept very low to avoid ion-molecule reactions.

## Computational Protocol: Gaussian-3 (G3) Theory and Variants (e.g., G3B3)

Gaussian-n theories are composite computational methods designed to achieve high accuracy in thermochemical calculations. G3B3 is a variation that utilizes B3LYP density functional theory for geometry optimizations and frequency calculations, which is computationally less expensive than the methods used in the original G3 theory.

#### Step-by-Step G3B3 Calculation Workflow:

- **Geometry Optimization:** The molecular geometry is optimized using the B3LYP density functional with the 6-31G(d) basis set.
- **Vibrational Frequency Calculation:** Harmonic vibrational frequencies are calculated at the same B3LYP/6-31G(d) level of theory. These frequencies are used to determine the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy. The frequencies are typically scaled by an empirical factor to better match experimental values.
- **Single-Point Energy Calculations:** A series of single-point energy calculations are performed at higher levels of theory and with larger basis sets on the B3LYP/6-31G(d) optimized geometry. These include:
  - QCISD(T)/6-31G(d)
  - MP4/6-31+G(d)
  - MP4/6-31G(2df,p)
  - MP2(Full)/G3Large
- **Energy Correction and Extrapolation:** The results of these single-point calculations are combined in a specific formula that aims to extrapolate to the complete basis set limit and to account for electron correlation effects more accurately.
- **Higher-Level Correction (HLC):** A final empirical correction, the HLC, is added to the total energy to compensate for remaining deficiencies in the method. The parameters for the HLC are determined by fitting to a large set of accurate experimental data.

## Active Thermochemical Tables (ATcT) Approach

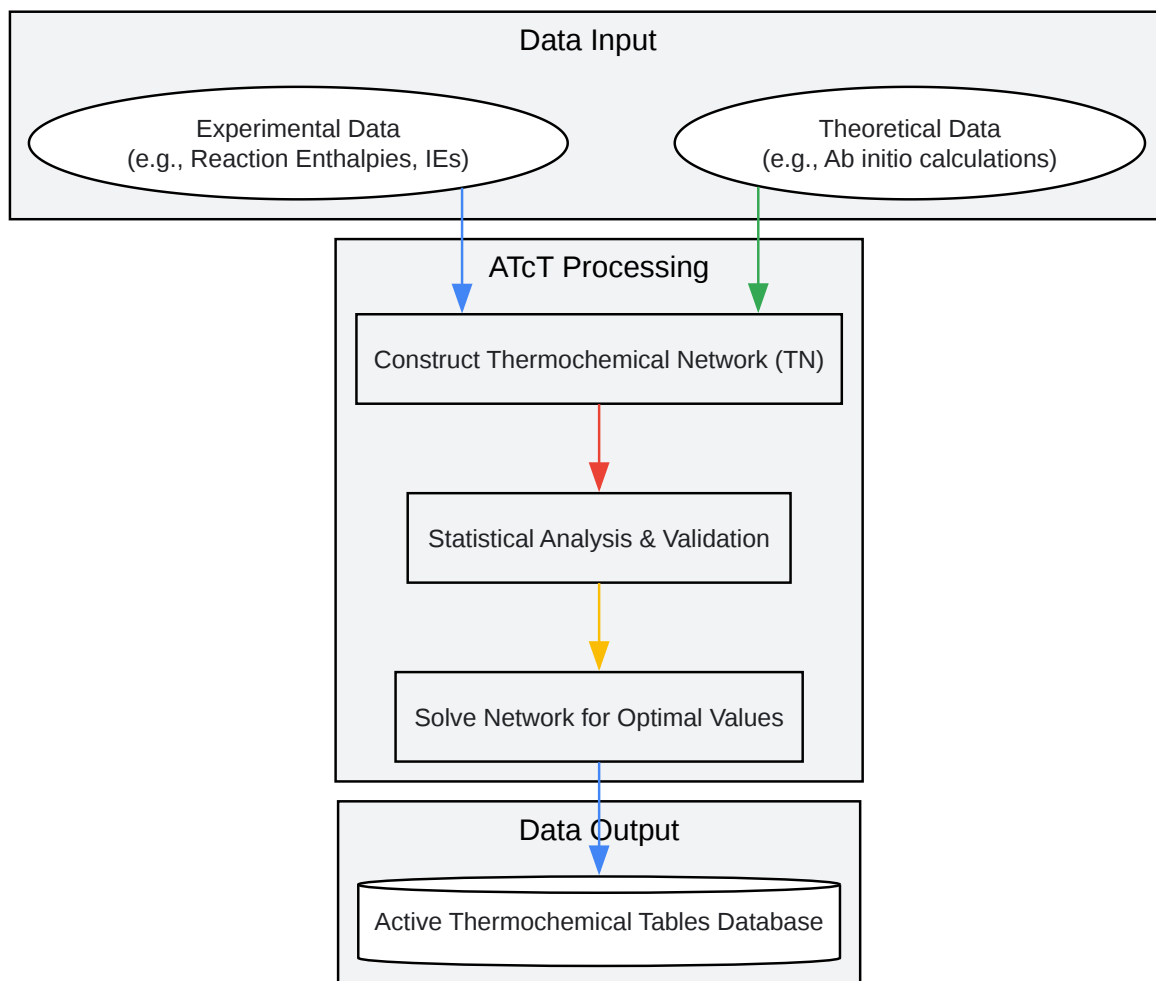
The Active Thermochemical Tables (ATcT) approach is a paradigm shift in the generation of thermochemical data. Instead of a sequential determination of values, ATcT constructs a thermochemical network (TN) comprising all available high-quality experimental and theoretical data for a set of related species. This network is then solved simultaneously using a statistical approach to yield a set of internally consistent and highly accurate thermochemical values.

ATcT Workflow:

- **Data Collection:** All available relevant experimental measurements (e.g., reaction enthalpies, ionization energies, appearance energies) and high-level theoretical calculations are collected.
- **Thermochemical Network Construction:** The collected data points are used to construct a network of chemical reactions and relationships connecting the various chemical species.
- **Statistical Analysis and Network Solution:** The network is treated as a system of equations, and a weighted least-squares analysis is performed to find the optimal solution that satisfies all the relationships within their uncertainties. This process identifies and resolves inconsistencies between different data sources.
- **Data Dissemination:** The resulting self-consistent and highly accurate thermochemical data are made available through the ATcT database.

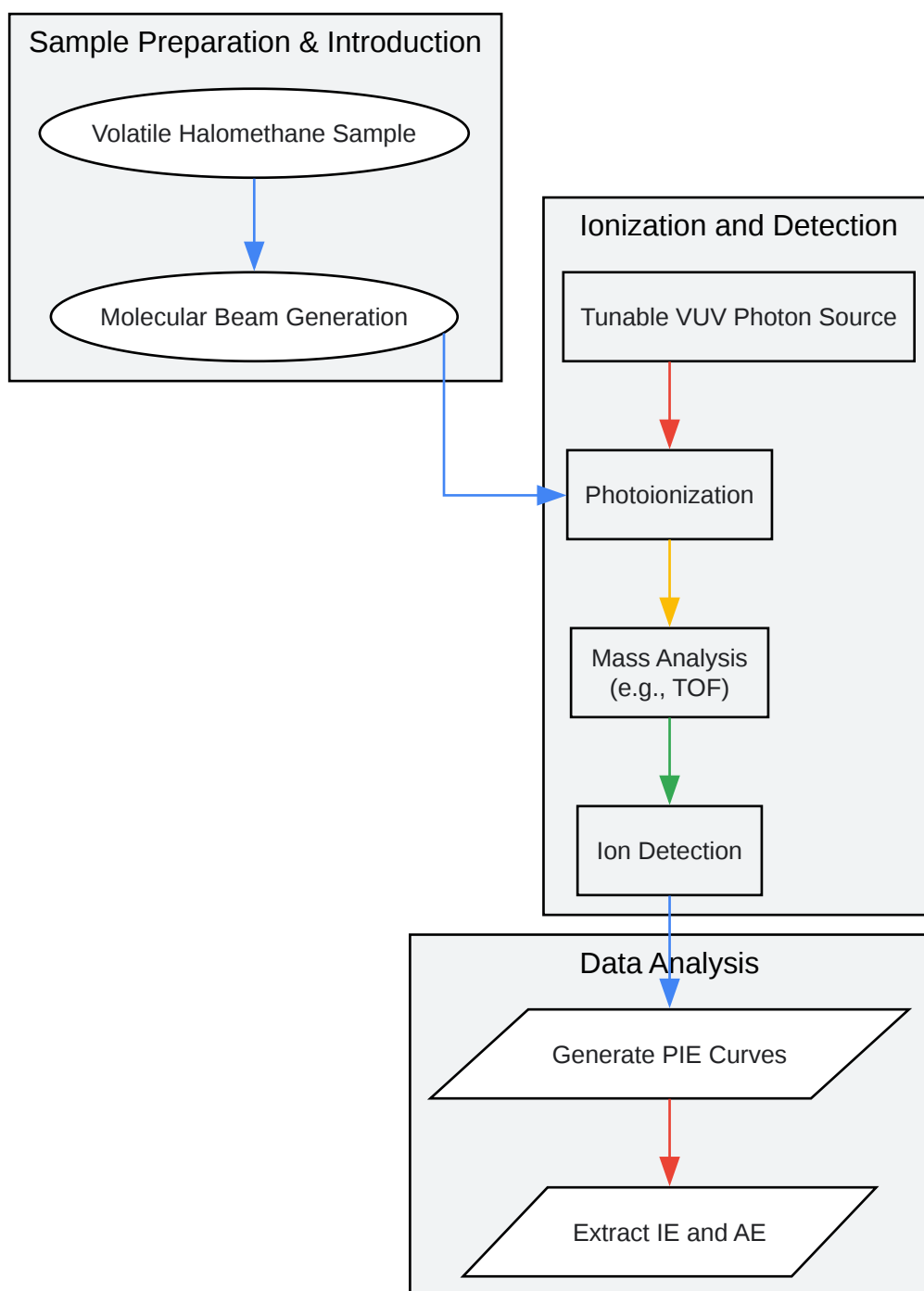
## Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and relationships discussed in this guide.



[Click to download full resolution via product page](#)

Caption: Workflow of the Active Thermochemical Tables (ATcT) approach.



[Click to download full resolution via product page](#)

Caption: Generalized experimental workflow for Photoionization Mass Spectrometry.



**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Diiodomethane | CH<sub>2</sub>I<sub>2</sub> | CID 6346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ionization energy [chemedx.org]
- 4. surface-tension.de [surface-tension.de]
- 5. pubs.aip.org [pubs.aip.org]
- 6. webqc.org [webqc.org]
- 7. Near-UV photodissociation dynamics of CH<sub>2</sub>I<sub>2</sub> - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Covalent Bond Energies [gchem.cm.utexas.edu]
- 9. The dissociation energy of a carbon-bromine bond is typically - Brown 14th Edition Ch 18 Problem 17a [pearson.com]
- To cite this document: BenchChem. [A Technical Guide to the Thermochemical Properties of Bromodiiodomethane and Associated Halomethanes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b041894#thermochemical-data-for-bromodiiodomethane-and-related-halomethanes]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)